molecular formula C19H22N2O3 B7057454 2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol

2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol

Cat. No.: B7057454
M. Wt: 326.4 g/mol
InChI Key: MTJQELAMQMQXAL-UHFFFAOYSA-N
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Description

2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol is a complex organic compound that features a unique combination of a benzodioxin ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring . The pyrrolidine ring can be synthesized through the reaction of 1,4-diketones with ammonia or primary amines . The final step involves the coupling of the benzodioxin and pyrrolidine rings with the pyridine ring, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted benzodioxin derivatives .

Mechanism of Action

The mechanism of action of 2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol is unique due to its combination of three distinct ring structures, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-7-8-17(22)15(20-13)12-21-9-3-5-16(21)14-4-2-6-18-19(14)24-11-10-23-18/h2,4,6-8,16,22H,3,5,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJQELAMQMQXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN2CCCC2C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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